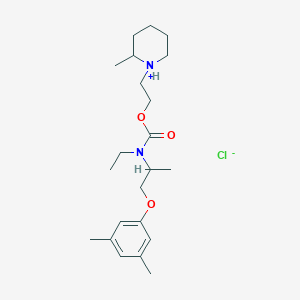

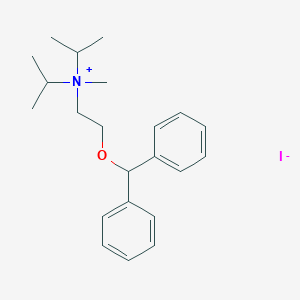

Sulfonium, (3-cyclohexyl-3-hydroxy-3-phenylpropyl)dimethyl-, iodide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Le CGS 21680 est un agoniste spécifique du sous-type de récepteur adénosinique A2A. Il est couramment utilisé dans la recherche scientifique pour étudier les effets des récepteurs adénosiniques sur divers processus physiologiques. Le composé est généralement présenté sous forme de sel organique chlorhydrate et a une masse moléculaire de 536,0 g/mol .

Méthodes De Préparation

Voies de synthèse et conditions de réaction : La synthèse du CGS 21680 implique plusieurs étapes, à partir des dérivés de purine appropriés. Les étapes clés comprennent la formation du groupement ribofuranosyluronamide et l’attachement subséquent du groupement acide phénylpropanoïque. Les conditions de réaction impliquent souvent l’utilisation de solvants organiques et de catalyseurs pour faciliter la formation du produit souhaité .

Méthodes de production industrielle : La production industrielle du CGS 21680 implique généralement une synthèse à grande échelle utilisant des conditions de réaction optimisées pour garantir un rendement et une pureté élevés. Le processus peut inclure des étapes de purification telles que la cristallisation et la chromatographie pour isoler le produit final .

Analyse Des Réactions Chimiques

Types de réactions : Le CGS 21680 subit diverses réactions chimiques, notamment :

Oxydation : Le composé peut être oxydé dans des conditions spécifiques pour former des dérivés oxydés.

Réduction : Des réactions de réduction peuvent être réalisées pour modifier les groupes fonctionnels présents dans le composé.

Substitution : Des réactions de substitution peuvent se produire au niveau des groupements phényle ou purine, conduisant à la formation de différents analogues.

Réactifs et conditions courants :

Oxydation : Des oxydants courants tels que le permanganate de potassium ou le peroxyde d’hydrogène.

Réduction : Des réducteurs tels que le borohydrure de sodium ou l’hydrure de lithium et d’aluminium.

Substitution : Divers nucléophiles et électrophiles peuvent être utilisés en fonction de la substitution souhaitée.

Principaux produits : Les principaux produits formés à partir de ces réactions comprennent divers analogues et dérivés du CGS 21680, qui peuvent être utilisés pour la recherche et le développement .

4. Applications de la recherche scientifique

Le CGS 21680 est largement utilisé dans la recherche scientifique en raison de sa spécificité pour le récepteur adénosinique A2A. Voici quelques-unes de ses applications :

Neurosciences : Étude de la transmission neuronale et du rôle des récepteurs adénosiniques dans le système nerveux central.

Respiration : Étude de l’implication des récepteurs adénosiniques dans la génération du rythme respiratoire.

Cardiologie : Recherche sur les effets des récepteurs adénosiniques sur le débit coronaire et la fonction cardiaque.

Pharmacologie : Développement de nouveaux agents thérapeutiques ciblant les récepteurs adénosiniques pour diverses maladies.

Applications De Recherche Scientifique

CGS 21680 is widely used in scientific research due to its specificity for the adenosine A2A receptor. Some of its applications include:

Neuroscience: Studying neuronal transmission and the role of adenosine receptors in the central nervous system.

Respiration: Investigating the involvement of adenosine receptors in respiratory rhythm generation.

Cardiology: Researching the effects of adenosine receptors on coronary flow and cardiac function.

Pharmacology: Developing new therapeutic agents targeting adenosine receptors for various diseases.

Mécanisme D'action

Le CGS 21680 exerce ses effets en se liant sélectivement et en activant le récepteur adénosinique A2A. Cette activation conduit à la modulation de diverses voies de signalisation intracellulaires, notamment la voie de l’adénosine monophosphate cyclique (AMPc). Les effets du composé sur la transmission neuronale, la respiration et la fonction cardiaque sont médiés par ces voies .

Composés similaires :

Adénosine : Un nucléoside naturel qui active également les récepteurs adénosiniques mais qui n’a pas la spécificité du CGS 21680.

NECA (5’-N-éthylcarboxamidoadénosine) : Un autre agoniste des récepteurs adénosiniques avec une activité réceptoriale plus large.

Regadénoson : Un agoniste sélectif du récepteur adénosinique A2A utilisé en clinique pour l’imagerie de la perfusion myocardique.

Unicité du CGS 21680 : Le CGS 21680 est unique en raison de sa grande spécificité pour le récepteur adénosinique A2A, ce qui en fait un outil précieux pour étudier les rôles physiologiques et pharmacologiques de ce sous-type de récepteur. Son activation sélective du récepteur A2A permet des recherches plus ciblées par rapport aux autres agonistes des récepteurs adénosiniques .

Comparaison Avec Des Composés Similaires

Adenosine: A naturally occurring nucleoside that also activates adenosine receptors but lacks the specificity of CGS 21680.

NECA (5’-N-Ethylcarboxamidoadenosine): Another adenosine receptor agonist with broader receptor activity.

Regadenoson: A selective adenosine A2A receptor agonist used clinically for myocardial perfusion imaging.

Uniqueness of CGS 21680: CGS 21680 is unique due to its high specificity for the adenosine A2A receptor, making it a valuable tool for studying the physiological and pharmacological roles of this receptor subtype. Its selective activation of the A2A receptor allows for more targeted research compared to other adenosine receptor agonists .

Propriétés

Numéro CAS |

110055-40-8 |

|---|---|

Formule moléculaire |

C17H27IOS |

Poids moléculaire |

406.4 g/mol |

Nom IUPAC |

(3-cyclohexyl-3-hydroxy-3-phenylpropyl)-dimethylsulfanium;iodide |

InChI |

InChI=1S/C17H27OS.HI/c1-19(2)14-13-17(18,15-9-5-3-6-10-15)16-11-7-4-8-12-16;/h3,5-6,9-10,16,18H,4,7-8,11-14H2,1-2H3;1H/q+1;/p-1 |

Clé InChI |

WFVREAQRYRBXDW-UHFFFAOYSA-M |

SMILES |

C[S+](C)CCC(C1CCCCC1)(C2=CC=CC=C2)O.[I-] |

SMILES canonique |

C[S+](C)CCC(C1CCCCC1)(C2=CC=CC=C2)O.[I-] |

Synonymes |

Sulfonium, (3-cyclohexyl-3-hydroxy-3-phenylpropyl)dimethyl-, iodide |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Methyl 3-[3-(aminomethyl)phenyl]propanoate](/img/structure/B24812.png)

![6-Benzyl-1-oxa-6-azaspiro[2.5]octane](/img/structure/B24816.png)

![1-chloro-3-[2,6-dibromo-4-[2-[3,5-dibromo-4-(3-chloro-2-hydroxypropoxy)phenyl]propan-2-yl]phenoxy]propan-2-ol](/img/structure/B24820.png)